molecular formula C16H14N2O B14382571 2-Cyano-N-(2,5-dimethylphenyl)benzamide CAS No. 89819-96-5

2-Cyano-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B14382571
CAS No.: 89819-96-5
M. Wt: 250.29 g/mol
InChI Key: PNWBDUHQQGYZCS-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a benzamide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dimethylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with cyanogen bromide to introduce the cyano group. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of benzamide oxides.

    Reduction: Formation of 2-amino-N-(2,5-dimethylphenyl)benzamide.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-Cyano-N-(2,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The benzamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dimethylphenyl)benzamide
  • 2-Cyano-N-(3,5-dimethylphenyl)benzamide
  • 2-Cyano-N-(2,6-dimethylphenyl)benzamide

Uniqueness

2-Cyano-N-(2,5-dimethylphenyl)benzamide is unique due to the specific positioning of the dimethyl groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

89819-96-5

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C16H14N2O/c1-11-7-8-12(2)15(9-11)18-16(19)14-6-4-3-5-13(14)10-17/h3-9H,1-2H3,(H,18,19)

InChI Key

PNWBDUHQQGYZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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